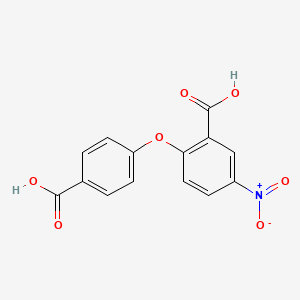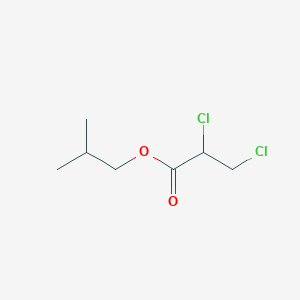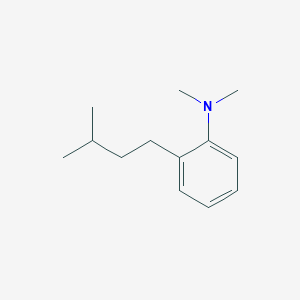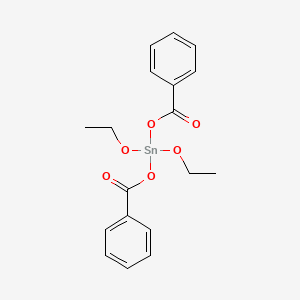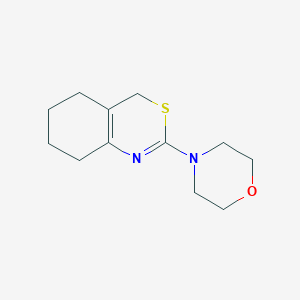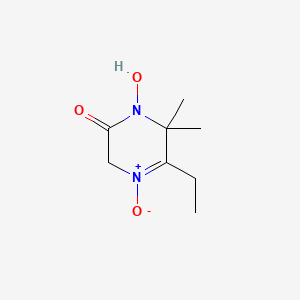
5-(2-Chloro-2-phenylethenyl)-2H-1,3-benzodioxole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Chloro-2-phenylethenyl)-2H-1,3-benzodioxole is an organic compound characterized by the presence of a benzodioxole ring fused with a phenylethenyl group substituted with a chlorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloro-2-phenylethenyl)-2H-1,3-benzodioxole typically involves the reaction of 2,2,2-trichlorobenzo[d]-1,3,2-dioxaphosphole-5-carbonylchloride with phenylacetylene in benzene at 80°C. This reaction results in the formation of 2-(2-chloro-2-phenylethenyl)-2,2-dichlorobenzo[d]-1,3,2-dioxaphosphole-5-carbonylchloride with a yield greater than 95% . The reaction proceeds via electrophilic cis-addition of the phosphorus derivative at the triple bond of acetylene, retaining the coordination of the phosphorus atom.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Chloro-2-phenylethenyl)-2H-1,3-benzodioxole undergoes various chemical reactions, including:
Electrophilic Addition: The compound can participate in electrophilic addition reactions due to the presence of the phenylethenyl group.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrochloric acid, hydrobromic acid, and hydroiodic acid. The reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures.
Major Products Formed
The major products formed from the reactions of this compound include various phosphonate derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
5-(2-Chloro-2-phenylethenyl)-2H-1,3-benzodioxole has several scientific research applications, including:
Chemistry: The compound is used as a precursor in the synthesis of other complex organic molecules.
Biology: It may be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(2-Chloro-2-phenylethenyl)-2H-1,3-benzodioxole involves its interaction with molecular targets such as enzymes and proteins. The compound’s electrophilic nature allows it to form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modulation of their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Chloroethenyl)pyridine: Similar in structure but contains a pyridine ring instead of a benzodioxole ring.
2-(2-Chloro-2-phenylethenyl)phosphonic acid: Contains a phosphonic acid group instead of a benzodioxole ring.
Uniqueness
5-(2-Chloro-2-phenylethenyl)-2H-1,3-benzodioxole is unique due to its benzodioxole ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in scientific research and industry .
Propriétés
Numéro CAS |
90137-66-9 |
|---|---|
Formule moléculaire |
C15H11ClO2 |
Poids moléculaire |
258.70 g/mol |
Nom IUPAC |
5-(2-chloro-2-phenylethenyl)-1,3-benzodioxole |
InChI |
InChI=1S/C15H11ClO2/c16-13(12-4-2-1-3-5-12)8-11-6-7-14-15(9-11)18-10-17-14/h1-9H,10H2 |
Clé InChI |
PCMAUMWEULDMDP-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C=C(C3=CC=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


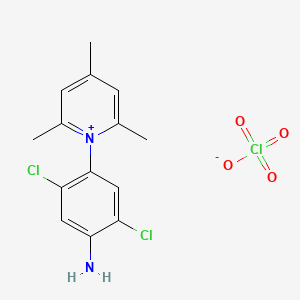
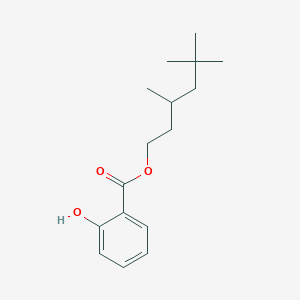
![Acetic acid;4-[1-(4-hydroxyphenyl)-2-methylpropyl]phenol](/img/structure/B14377751.png)
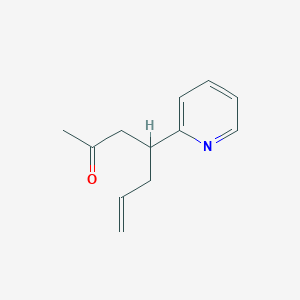
![Piperidine, 4-[4-(3-bromophenyl)-2-thiazolyl]-1-ethyl-](/img/structure/B14377762.png)
![Ethyl [3-oxo-4-(phenylsulfanyl)cyclohexyl]acetate](/img/structure/B14377771.png)

